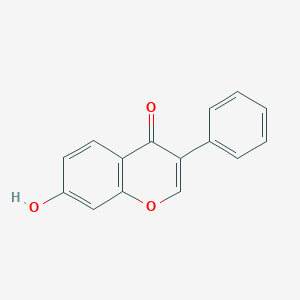

7-Hydroxyisoflavone

概述

描述

7-羟基异黄酮是一种天然存在的异黄酮,属于黄酮类化合物,存在于多种植物中。其特征是异黄酮结构的第7位上存在一个羟基。 该化合物因其潜在的生物活性而引起了广泛关注,包括抗氧化、抗炎和雌激素效应 .

准备方法

合成路线和反应条件: 7-羟基异黄酮可以通过多种方法合成。 一种常见的方法是在一锅合成中将间苯二酚与取代的苯乙酸缩合 . 另一种方法包括使用乙酰溴葡萄糖与 2,4-二羟基苯苄基酮反应,然后进行糖基化 .

工业生产方法: 7-羟基异黄酮的工业生产通常采用机械化学方法来制备溶剂加合物和多晶型物 . 这些方法确保了高产率和纯度,使该化合物适用于药物应用。

化学反应分析

反应类型: 7-羟基异黄酮会经历各种化学反应,包括:

氧化: 它可以被氧化形成醌类。

还原: 它可以被还原形成异黄烷酮.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠和催化氢化常被使用。

主要产物:

氧化: 醌类。

还原: 异黄烷酮。

取代: O-葡萄糖苷和其他糖基化衍生物.

科学研究应用

Chemical Applications

Synthesis and Derivatives

7-Hydroxyisoflavone serves as a precursor for synthesizing various derivatives, allowing researchers to study their properties and biological activities. Its unique hydroxy substitution at the 7th position differentiates it from other isoflavones, leading to distinct chemical reactivity and biological effects.

Biological Applications

Model Compound for Isoflavones

In biological research, this compound acts as a model compound for studying the metabolism of isoflavones. Its structure allows for insights into the metabolic pathways and biological activities of related compounds.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound possesses significant antioxidant and anti-inflammatory properties. These characteristics make it a candidate for therapeutic applications in treating conditions associated with oxidative stress and inflammation .

Medical Applications

Therapeutic Uses

this compound has shown potential in treating vascular disorders, vitamin deficiencies (specifically vitamin P), and conditions characterized by increased capillary fragility. It has been noted for its ability to enhance tissue and vascular resistance, which is crucial in managing circulatory disorders such as hemorrhage and varicosis .

Case Studies

- Vascular Disorders Treatment : Clinical trials have demonstrated that administration of this compound can significantly improve capillary resistance in patients suffering from conditions like purpura and phlebitis. In one study, patients treated with this compound showed marked improvements in symptoms compared to control groups .

- Vitamin Deficiency : In animal models, this compound was effective in preventing scurvy-like symptoms when administered alongside a diet deficient in vitamin C. The compound's ability to economize ascorbic acid has been highlighted as a key mechanism behind its therapeutic effects .

Industrial Applications

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties. Its incorporation into dietary supplements aims to leverage its health benefits, particularly in promoting cardiovascular health and reducing inflammation.

作用机制

7-羟基异黄酮通过多种分子靶点和途径发挥作用:

雌激素活性: 它与雌激素受体结合,模拟雌激素的作用.

抗氧化活性: 它清除自由基并上调抗氧化酶.

抗炎活性: 它抑制促炎细胞因子和酶.

神经保护活性: 它调节神经通路并保护免受氧化应激.

类似化合物:

大豆黄素: 另一种具有类似雌激素和抗氧化特性的异黄酮.

染料木黄酮: 以其强大的雌激素和抗癌活性而闻名.

芒柄花素: 表现出类似的生物活性,但在代谢途径方面有所不同.

独特性: 7-羟基异黄酮的独特性在于其第7位上的特定羟基取代,与其他异黄酮相比,它赋予了独特的生物活性及化学反应性 .

总之,7-羟基异黄酮是一种多功能化合物,在各种研究和工业领域具有巨大的潜力。其独特的化学结构和生物活性使其成为一个有价值的研究对象。

相似化合物的比较

Daidzein: Another isoflavone with similar estrogenic and antioxidant properties.

Genistein: Known for its strong estrogenic and anticancer activities.

Formononetin: Exhibits similar biological activities but differs in its metabolic pathways.

Uniqueness: 7-Hydroxyisoflavone is unique due to its specific hydroxy substitution at the 7th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavones .

生物活性

7-Hydroxyisoflavone (7-HIF) is a naturally occurring isoflavonoid that has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of 7-HIF, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a hydroxyl group at the 7-position of the isoflavone backbone. Its structure contributes to its reactivity and biological functions.

Antioxidant Activity

Antioxidant properties are one of the most significant biological activities attributed to 7-HIF. Studies have demonstrated that it effectively scavenges free radicals, which can prevent oxidative stress-related damage in cells.

- Mechanism : The antioxidant activity of 7-HIF is primarily due to its ability to donate hydrogen atoms to free radicals, thus stabilizing them.

- Case Study : In a study evaluating various flavonoids, 7-HIF exhibited notable DPPH radical scavenging activity, indicating its potential as a natural antioxidant agent .

Anticancer Activity

Research indicates that 7-HIF possesses anticancer properties through several mechanisms:

- Cell Proliferation Inhibition : 7-HIF has been shown to inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant antiproliferative effects on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of approximately 23.13 μM and 39.13 μM respectively .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which may involve the regulation of key proteins such as Bcl-2 and Bax.

- Data Table : Below is a summary of the IC50 values for various cancer cell lines treated with 7-HIF:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 23.13 |

| HeLa | 39.13 |

| HCT-116 | 18.40 |

| Huh-7 | 37.56 |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of pathogens:

- Antibacterial Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Effects : The compound also demonstrates antifungal activity, making it a candidate for further research in treating fungal infections .

Estrogenic Activity

As an isoflavonoid, 7-HIF may interact with estrogen receptors, presenting both estrogenic and anti-estrogenic activities:

- Estrogen Receptor Modulation : Studies have indicated that modifications at the hydroxyl groups can alter its binding affinity to estrogen receptors, potentially leading to therapeutic applications in hormone-related conditions .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Mechanism/Effect |

|---|---|

| Antioxidant | Scavenging free radicals |

| Anticancer | Inhibition of cell proliferation; induction of apoptosis |

| Antimicrobial | Effective against bacteria and fungi |

| Estrogenic/Anti-estrogenic | Modulation of estrogen receptors |

属性

IUPAC Name |

7-hydroxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKOZARWBMFKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156626 | |

| Record name | 7-Hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-72-2 | |

| Record name | 7-Hydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。